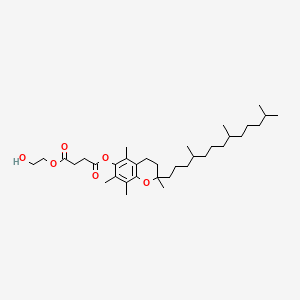

Tocophersolan

説明

特性

CAS番号 |

30999-06-5 |

|---|---|

分子式 |

C35H58O6 |

分子量 |

574.8 g/mol |

IUPAC名 |

1-O-(2-hydroxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate |

InChI |

InChI=1S/C35H58O6/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-20-35(8)21-19-30-29(7)33(27(5)28(6)34(30)41-35)40-32(38)18-17-31(37)39-23-22-36/h24-26,36H,9-23H2,1-8H3 |

InChIキー |

AOBORMOPSGHCAX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCO)C |

正規SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCO)C |

関連するCAS |

9002-96-4 |

同義語 |

(+)-alpha-tocopheryl polyethylene glycol 1000 succinate alpha-D-tocopherol poly(ethylene glycol) 2000 succinate alpha-tocopheryl polyethylene glycol succinate mono-(2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-6-chromanyl) succinate polyethylene glycol monoester poly(oxy-1,2-ethanediyl), alpha-(4-((3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl)oxy)-1,4-dioxobutyl-omega-hydroxy- tocofersolan tocopherol poly(ethylene glycol) 2000 succinate tocopherol polyethylene glycol succinate tocophersolan tocophersolan, (2R-(2R*(4R*,8R*)))-isomer tocopheryl poly(ethylene glycol) 1000 succinate TPGS TPGS 2K vitamin E-TPGS vitamine E PEG-1000-succinate |

製品の起源 |

United States |

Foundational & Exploratory

Tocophersolan: A Multifaceted Mechanism for Advanced Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tocophersolan, a synthetic, water-soluble derivative of vitamin E, has emerged as a critical enabler in modern drug delivery systems. Its multifaceted mechanism of action addresses key challenges in pharmaceutical formulation, particularly for poorly soluble and poorly permeable drug candidates. This technical guide provides a comprehensive overview of Tocophersolan's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. By elucidating its roles as a potent solubilizing agent, a bioavailability enhancer, and an inhibitor of efflux pumps, this document serves as a vital resource for researchers and professionals in drug development seeking to harness the full potential of this versatile excipient.

Core Mechanisms of Action

Tocophersolan, also known as d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), is an amphiphilic molecule comprising a lipophilic vitamin E head and a hydrophilic polyethylene glycol (PEG) tail. This unique structure underpins its diverse functionalities in drug delivery.[1][2]

Enhanced Solubilization through Micelle Formation

One of the primary functions of Tocophersolan is to increase the aqueous solubility of lipophilic drugs.[3] As an amphiphilic molecule, Tocophersolan self-assembles into micelles in aqueous environments once its concentration reaches the critical micelle concentration (CMC).[4] The hydrophobic vitamin E portion forms the core of the micelle, creating a microenvironment capable of encapsulating poorly water-soluble drug molecules. The hydrophilic PEG chains form the outer shell, ensuring the micelle's stability and dispersion in aqueous media.[4] This micellar encapsulation effectively transforms a poorly soluble drug into a water-soluble formulation, significantly improving its dissolution and potential for absorption.[1]

Bioavailability Enhancement and Permeation

Tocophersolan significantly enhances the oral bioavailability of many drugs through multiple mechanisms.[5] Beyond improving solubility, it also acts as a permeation enhancer, facilitating the transport of drugs across the intestinal epithelium.[1] The PEG component of Tocophersolan is thought to contribute to the stability and integrity of the drug-loaded micelles, preventing premature drug precipitation in the gastrointestinal tract.[4]

Inhibition of P-glycoprotein Efflux Pump

A key mechanism by which Tocophersolan boosts the bioavailability of numerous drugs, particularly chemotherapeutic agents, is through the inhibition of the P-glycoprotein (P-gp) efflux pump.[5] P-gp is a transmembrane protein that actively transports a wide range of substrates out of cells, contributing to multidrug resistance (MDR) in cancer cells and limiting the absorption of many drugs in the intestine.[5] Tocophersolan has been shown to inhibit P-gp, thereby increasing the intracellular concentration and retention of co-administered drugs.[5]

Quantitative Data

The following tables summarize key quantitative parameters associated with Tocophersolan's performance in drug delivery.

Table 1: Physicochemical Properties of Tocophersolan

| Property | Value | Reference(s) |

| Critical Micelle Concentration (CMC) | 0.02 mM | [6] |

| Hydrophilic-Lipophilic Balance (HLB) | 13 | [1] |

Table 2: Examples of Tocophersolan-Mediated Solubility Enhancement

| Drug | Initial Solubility | Solubility with Tocophersolan | Fold Increase | Reference(s) |

| Amprenavir | 36 µg/mL | 720 µg/mL | 20 | [7] |

| Paclitaxel | 1.34 µg/mL | ~50 µg/mL (with 5 mg/mL TPGS) | ~38 | [7] |

| Estradiol | - | Linear increase above 0.1 mg/mL TPGS | - | [8] |

Table 3: P-glycoprotein Inhibition by Tocophersolan

| Parameter | Value | Reference(s) |

| IC50 for P-gp Inhibition | 0.4 - 3.25 µM | [6] |

Table 4: Enhancement of Oral Bioavailability with Tocophersolan

| Drug | Bioavailability Increase | Animal Model | Reference(s) |

| Cyclosporine | Significant increase in AUC | Healthy volunteers | [9] |

| Cyclosporine | Doubled Cmax and increased AUC | Rats | [10] |

| Paclitaxel | 6.3-fold increase | Rats | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the performance of Tocophersolan in drug delivery systems.

Determination of Critical Micelle Concentration (CMC)

The CMC of Tocophersolan can be determined using various methods, including surface tension measurements and conductivity measurements.

Methodology: Surface Tension Method

-

Preparation of Solutions: Prepare a series of aqueous solutions of Tocophersolan with varying concentrations.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer.

-

Data Plotting: Plot the surface tension as a function of the logarithm of the Tocophersolan concentration.

-

CMC Determination: The CMC is the concentration at which a sharp break in the plot is observed, indicating the formation of micelles.

Assessment of Drug Solubility Enhancement

The equilibrium solubility method is commonly used to quantify the increase in drug solubility in the presence of Tocophersolan.

Methodology: Equilibrium Solubility Method

-

Preparation of Solutions: Prepare supersaturated solutions of the drug in aqueous solutions containing various concentrations of Tocophersolan.

-

Equilibration: Agitate the solutions at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved drug. Collect the supernatant and determine the drug concentration using a suitable analytical method (e.g., HPLC).

-

Data Analysis: Plot the drug solubility as a function of Tocophersolan concentration to determine the extent of solubility enhancement.

Caco-2 Permeability Assay for P-glycoprotein Inhibition

The Caco-2 cell monolayer model is widely used to assess the intestinal permeability of drugs and to investigate the inhibitory effect of compounds like Tocophersolan on P-gp.

Methodology: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer (typically 21 days).

-

Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: Add the drug solution (with and without Tocophersolan) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

-

Basolateral to Apical (B-A) Transport: Add the drug solution (with and without Tocophersolan) to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

-

-

Sample Collection and Analysis: At predetermined time points, collect samples from the receiver chamber and analyze the drug concentration using a suitable analytical method (e.g., LC-MS/MS).

-

Calculation of Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 suggests P-gp mediated efflux. A reduction in the efflux ratio in the presence of Tocophersolan indicates P-gp inhibition.

Preparation of Tocophersolan-Based Solid Lipid Nanoparticles (SLNs)

Tocophersolan can be used as a stabilizer in the formulation of solid lipid nanoparticles. The hot homogenization method is a common technique for their preparation.

Methodology: Hot Homogenization Method

-

Preparation of Lipid Phase: Melt the solid lipid at a temperature above its melting point. Dissolve the lipophilic drug in the molten lipid.

-

Preparation of Aqueous Phase: Dissolve Tocophersolan (as a surfactant/stabilizer) in an aqueous solution and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.

-

Homogenization: Subject the pre-emulsion to high-pressure homogenization to reduce the particle size to the nanometer range.

-

Cooling and Solidification: Cool the resulting nanoemulsion to allow the lipid to solidify, forming the SLNs.

-

Characterization: Characterize the prepared SLNs for particle size, zeta potential, entrapment efficiency, and drug release profile.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows associated with Tocophersolan in drug delivery.

Caption: Micellar solubilization of a lipophilic drug by Tocophersolan.

Caption: Inhibition of P-glycoprotein mediated drug efflux by Tocophersolan.

Caption: General experimental workflow for utilizing Tocophersolan.

Conclusion

Tocophersolan stands out as a highly effective and versatile excipient in pharmaceutical sciences. Its well-defined mechanisms of action—enhancing solubility through micellization, improving permeability, and inhibiting P-gp efflux—provide a robust platform for overcoming significant drug delivery challenges. The quantitative data and experimental protocols presented in this guide offer a practical framework for researchers to effectively utilize Tocophersolan in the development of novel and improved drug formulations. As the pharmaceutical industry continues to grapple with poorly soluble and permeable drug candidates, the strategic application of Tocophersolan will undoubtedly play a pivotal role in bringing new and more effective therapies to patients.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Using Tocophersolan for Drug Delivery | PMC Isochem [pmcisochem.fr]

- 3. The effect of alpha-tocopherol on the in vitro solubilisation of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tocofersolan? [synapse.patsnap.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Rediscovering Tocophersolan: A Renaissance for Nano-Based Drug Delivery and Nanotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Enhanced oral paclitaxel absorption with vitamin E-TPGS: effect on solubility and permeability in vitro, in situ and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of water-soluble vitamin E on cyclosporine pharmacokinetics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peppermint oil enhances cyclosporine oral bioavailability in rats: comparison with D-alpha-tocopheryl poly(ethylene glycol 1000) succinate (TPGS) and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Tocophersolan (Vitamin E TPGS): A Physicochemical Guide for Advanced Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocophersolan, also known as d-α-tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS), is a water-soluble derivative of natural vitamin E.[1][2] Its unique amphiphilic nature, comprising a lipophilic vitamin E tail and a hydrophilic polyethylene glycol (PEG) head, makes it a versatile excipient in pharmaceutical formulations.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of Tocophersolan, offering valuable data and experimental protocols to aid researchers in leveraging this excipient for enhanced drug delivery of poorly soluble and/or poorly permeable drug candidates, particularly those in the Biopharmaceutics Classification System (BCS) classes II and IV.[1][2]

Core Physicochemical Properties

Tocophersolan is a non-ionic surfactant that is chemically stable to heat, oxygen, and light.[3] It is a white to light tan waxy solid with a low melting point.[3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Key Physicochemical Properties of Tocophersolan

| Property | Value | References |

| Synonyms | Vitamin E TPGS, TPGS, D-α-Tocopherol polyethylene glycol 1000 succinate | [3][4] |

| CAS Number | 9002-96-4 | [3] |

| Molecular Weight | Approximately 1513 g/mol | [3] |

| Physical Form | Waxy solid | [3] |

| Color | White to light tan | [3] |

| Melting Point | 37-41 °C | [3] |

| Solubility in Water | Soluble up to 20 wt% | [3] |

| Critical Micelle Concentration (CMC) | 0.02 wt% (approximately 0.13 mM) | [3][5] |

| Hydrophile-Lipophile Balance (HLB) | Approximately 13 | [3] |

| d-α-tocopherol content | Minimum 25% by weight | [3] |

Role in Drug Formulation

Tocophersolan's unique properties make it a multifunctional excipient in drug delivery systems.[1][6] It is widely employed as a:

-

Solubilizing Agent: Tocophersolan forms micelles in aqueous solutions at concentrations above its CMC, encapsulating hydrophobic drug molecules within the lipophilic core of the micelles and thereby increasing their apparent solubility.[2][7][8]

-

Emulsifying Agent: Its amphiphilic nature allows it to stabilize oil-in-water emulsions, making it valuable for lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[1][9]

-

Permeability Enhancer: A key advantage of Tocophersolan is its ability to inhibit the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance and poor oral bioavailability of many drugs.[1][9][10] By blocking P-gp, Tocophersolan increases the intracellular concentration and intestinal absorption of P-gp substrate drugs.[9][11]

-

Stabilizer: It can be used to stabilize amorphous solid dispersions and prevent the crystallization of drugs.[1]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol describes the determination of the CMC of Tocophersolan using a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.[12]

Materials and Equipment:

-

Tocophersolan (Vitamin E TPGS)

-

Pyrene

-

Acetone (spectroscopic grade)

-

Distilled, deionized water

-

Volumetric flasks

-

Micropipettes

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene in acetone at a concentration of 1x10⁻³ M.

-

Prepare a series of aqueous solutions of Tocophersolan with varying concentrations, ranging from below to above the expected CMC (e.g., 0.001 wt% to 0.1 wt%).

-

To each Tocophersolan solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. The volume of acetone added should be kept minimal (e.g., <1% of the total volume) to avoid affecting micellization.

-

Allow the solutions to equilibrate for at least 2 hours in the dark at a constant temperature.

-

Measure the fluorescence emission spectra of each solution using a fluorometer. For pyrene, the excitation wavelength is typically set at 335 nm, and the emission spectrum is recorded from 350 to 450 nm.

-

Determine the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm (I₁/I₃ ratio).

-

Plot the I₁/I₃ ratio as a function of the logarithm of the Tocophersolan concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve , which can be identified as the intersection of two linear fits of the pre-micellar and post-micellar regions.[12]

Particle Size Analysis of Tocophersolan-Based Formulations by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of nanoparticles in a suspension.[4] This protocol outlines the general procedure for analyzing the particle size of a Tocophersolan-based nanoformulation.

Materials and Equipment:

-

Tocophersolan-based nanoformulation (e.g., nanoemulsion, nanosuspension)

-

Distilled, deionized water (filtered through a 0.22 µm filter)

-

Dynamic Light Scattering (DLS) instrument

-

Cuvettes (disposable or quartz)

Procedure:

-

Prepare the sample for analysis. The formulation may need to be diluted with filtered, deionized water to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is typically in the range of 0.1 to 1 mg/mL.

-

Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary. Avoid introducing air bubbles.

-

Transfer the diluted sample to a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).

-

Set the instrument parameters , including the viscosity and refractive index of the dispersant (water), and the measurement angle (typically 90° or 173°).

-

Perform the measurement. The instrument will measure the fluctuations in scattered light intensity over time and use a correlation function to calculate the hydrodynamic diameter of the particles.

-

Analyze the data. The DLS software will provide the mean particle size (Z-average), the polydispersity index (PDI) which indicates the width of the size distribution, and the particle size distribution by intensity, volume, and number.

Evaluation of Solubility Enhancement

This protocol provides a general method to assess the ability of Tocophersolan to enhance the aqueous solubility of a poorly soluble drug.

Materials and Equipment:

-

Poorly soluble drug

-

Tocophersolan

-

Distilled, deionized water

-

Phosphate buffered saline (PBS) or other relevant buffer

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Prepare a series of aqueous solutions of Tocophersolan at different concentrations (e.g., 0%, 0.1%, 0.5%, 1%, 2% w/v) in the desired buffer.

-

Add an excess amount of the poorly soluble drug to each Tocophersolan solution in separate vials. The amount of drug added should be sufficient to ensure that a saturated solution is formed.

-

Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24, 48, or 72 hours) to reach equilibrium.

-

After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent if necessary.

-

Quantify the concentration of the dissolved drug in each sample using a validated HPLC method.

-

Plot the solubility of the drug as a function of the Tocophersolan concentration to determine the extent of solubility enhancement.

Mechanisms and Pathways

P-glycoprotein (P-gp) Inhibition

Tocophersolan's ability to enhance the permeability of certain drugs is largely attributed to its inhibition of the P-gp efflux pump. This mechanism is crucial for improving the oral bioavailability of many anticancer and antiviral drugs that are P-gp substrates.

Caption: Mechanism of P-gp inhibition by Tocophersolan.

Experimental Workflow for Solubility Enhancement Study

The following diagram illustrates a typical workflow for investigating the solubility enhancement of a poorly soluble drug using Tocophersolan.

Caption: Workflow for a solubility enhancement study.

Safety and Regulatory Status

Tocophersolan is considered to have high biocompatibility.[1] It is listed in the FDA's Inactive Ingredient Database for oral and topical formulations.[13] The European Medicines Agency has also approved its use.[14] While generally recognized as safe (GRAS), it is important to consult regulatory guidelines for specific applications and dosage forms.[2][13]

Conclusion

Tocophersolan (Vitamin E TPGS) is a highly effective and versatile excipient for addressing the challenges of poor drug solubility and permeability. Its well-characterized physicochemical properties, coupled with its proven mechanisms of enhancing bioavailability, make it an invaluable tool for formulation scientists. The data and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to harness the full potential of Tocophersolan in creating advanced and effective drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpbr.in [ijpbr.in]

- 3. researchgate.net [researchgate.net]

- 4. [Nanosize Particle Analysis by Dynamic Light Scattering (DLS)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy: aggregation of a lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mattersofmatter.eu [mattersofmatter.eu]

- 7. agilent.com [agilent.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Biocompatibility and Safety Profile of Tocophersolan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tocophersolan, also known as Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), is a water-soluble derivative of natural vitamin E. It is widely utilized in pharmaceutical formulations as a solubilizer, emulsifier, and bioavailability enhancer. This technical guide provides a comprehensive overview of the biocompatibility and safety profile of Tocophersolan, drawing from preclinical and clinical data. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its suitability for various applications. This guide summarizes key safety data in structured tables, outlines detailed experimental methodologies for biocompatibility assessment, and provides visual representations of relevant signaling pathways.

Physicochemical Properties

Tocophersolan is an amphiphilic molecule with a hydrophilic polyethylene glycol (PEG) 1000 head and a lipophilic vitamin E tail. This structure allows it to form micelles in aqueous solutions, encapsulating poorly water-soluble compounds and enhancing their delivery.

Preclinical and Clinical Safety Profile

Tocophersolan has been extensively studied for its safety and is considered a safe pharmaceutical excipient by regulatory agencies such as the U.S. Food and Drug Administration (FDA), which has granted it Generally Recognized as Safe (GRAS) status.[1][2] The European Food Safety Authority (EFSA) has also concluded that the use of Vitamin E TPGS as a food additive does not raise a safety concern at the proposed use and use levels.[3]

Acute Toxicity

The acute oral toxicity of Tocophersolan is low.

| Parameter | Value | Species | Reference |

| LD50 (Oral) | >7 g/kg | Rat | [4] |

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies have demonstrated a high No-Observed-Adverse-Effect Level (NOAEL).

| Study Duration | NOAEL | Species | Key Findings | Reference |

| Subchronic | 1000 mg/kg bw/day | Rat, Dog | No treatment-related adverse effects observed. | [5] |

| One-generation reproductive toxicity | 1000 mg/kg bw/day | Rat | No adverse effects on reproductive and developmental parameters. | [3] |

| Developmental toxicity | 1000 mg/kg bw/day | Rat, Rabbit | No adverse effects on reproductive and developmental parameters. | [3] |

Genotoxicity and Carcinogenicity

Tocophersolan has not been found to be genotoxic.[5]

Biocompatibility Assessment

A comprehensive assessment of biocompatibility is crucial for any excipient intended for pharmaceutical use. Key in vitro assays for evaluating the biocompatibility of Tocophersolan include cytotoxicity and hemolysis assays.

In Vitro Cytotoxicity

| Cell Line | Compound | IC50 | Reference |

| Mouse Macrophages | delta-tocopherol | 40 µM | [6] |

| Human Hepatocytes | delta-tocopherol | >90 µM (refractory) | [6] |

| Bovine Endothelial Cells | delta-tocopherol | >90 µM (refractory) | [6] |

| Human Prostate Cancer (DU145) | γ-Tocotrienol | 17.0 ± 1.0 µM | [8] |

| Human Prostate Cancer (DU145) | α-Tocopheryl ether acetate | 45.0 ± 2.3 µM | [8] |

Note: The table includes data for related vitamin E compounds as direct, comprehensive IC50 data for Tocophersolan on a variety of cell lines is limited in the available literature.

Hemolytic Potential

The hemolytic potential of an excipient is its ability to damage red blood cells, leading to the release of hemoglobin. A study on berberine chloride nanoparticles surface-modified with 1% w/v Vitamin E TPGS found the formulation to be compatible for systemic use based on hemolysis and LDH assays, indicating that Tocophersolan at this concentration is safe.[9] Although a detailed concentration-dependent hemolysis profile is not available, it has been noted that TPGS can cause hemolysis at concentrations greater than 100 µM.[10]

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Tocophersolan (e.g., ranging from 1-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

-

Formazan Solubilization: Carefully remove the supernatant and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the Tocophersolan concentration.

MTT Assay Experimental Workflow

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by measuring plasma membrane integrity.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of damaged cells.

Detailed Methodology:

-

Cell Culture and Treatment: Culture cells and treat them with varying concentrations of Tocophersolan as described in the MTT assay protocol.

-

Supernatant Collection: After the treatment period, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

LDH Assay Experimental Workflow

Hemolysis Assay

This assay evaluates the compatibility of a substance with red blood cells (RBCs).

Principle: The release of hemoglobin from damaged RBCs is measured spectrophotometrically.

Detailed Methodology:

-

Blood Collection and Preparation: Obtain fresh whole blood and centrifuge to separate the RBCs. Wash the RBCs multiple times with a buffered saline solution (e.g., PBS).

-

Treatment: Prepare a suspension of washed RBCs. Incubate the RBC suspension with various concentrations of Tocophersolan. Include a negative control (RBCs in saline) and a positive control (RBCs in a lysing agent like Triton X-100).

-

Incubation: Incubate the samples at 37°C for a defined period (e.g., 1-4 hours).

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

-

Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control (100% hemolysis) and negative control (0% hemolysis).

Hemolysis Assay Experimental Workflow

Signaling Pathways Modulated by Tocophersolan

Tocophersolan and its active component, α-tocopherol, have been shown to modulate several key cellular signaling pathways.

Inhibition of P-glycoprotein (P-gp)

Tocophersolan is a well-known inhibitor of the P-glycoprotein (P-gp) efflux pump, which is a major contributor to multidrug resistance in cancer cells. The proposed mechanism involves the inhibition of P-gp's ATPase activity, which is essential for its function.[12][13] This inhibition is not competitive, suggesting an allosteric modulation of the pump.[7]

Mechanism of P-glycoprotein Inhibition by Tocophersolan

Induction of Apoptosis

Tocophersolan has been shown to induce apoptosis (programmed cell death) in cancer cells, often through the generation of reactive oxygen species (ROS). This can lead to mitochondrial dysfunction, a decrease in the mitochondrial membrane potential, and the activation of apoptotic signaling cascades.[9] Studies have shown that Tocophersolan can downregulate anti-apoptotic proteins like Bcl-2 and Survivin.[13]

Apoptosis Induction Pathway by Tocophersolan

Modulation of Protein Kinase C (PKC) and NF-κB Signaling

The α-tocopherol component of Tocophersolan can modulate signaling pathways involved in inflammation and cell proliferation, such as the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) pathways. α-tocopherol has been shown to inhibit PKC activity, which can affect cell growth and differentiation.[14][15] It can also attenuate NF-κB activation, a key regulator of inflammatory responses.[15][16]

Modulation of PKC and NF-κB Pathways by α-Tocopherol

Conclusion

Tocophersolan exhibits a favorable biocompatibility and safety profile, supported by extensive preclinical and clinical data. Its low toxicity, coupled with its functional properties as a pharmaceutical excipient, makes it a valuable tool in drug development. The provided data and experimental outlines can serve as a foundational guide for researchers and scientists in their assessment and application of Tocophersolan. Further studies focusing on concentration-dependent effects on a wider range of normal human cell lines would provide an even more comprehensive understanding of its biocompatibility.

References

- 1. Effects of α-tocopherol on hemolysis and oxidative stress markers on red blood cells in β-thalassemia major - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LDH cytotoxicity assay [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Lysis of human red blood cells. 3: Effect of contact time on surfactant-induced hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Drug Delivery Innovations for Enhancing the Anticancer Potential of Vitamin E Isoforms and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effect of dl-alpha-tocopherol on the cytotoxicity of ultraviolet B against human skin fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]

- 9. Investigations on Agglomeration and Haemocompatibility of Vitamin E TPGS Surface Modified Berberine Chloride Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 12. US5880123A - Hemolysis prevention by non-ionic surfactants - Google Patents [patents.google.com]

- 13. Alpha-Tocopherol Counteracts the Cytotoxicity Induced by Ochratoxin A in Primary Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. α-Tocopherol attenuates NF-κB activation and pro-inflammatory cytokine IL-6 secretion in cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Tocophersolan (TPGS): A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Review of D-α-Tocopheryl Polyethylene Glycol 1000 Succinate (TPGS) for Pharmaceutical Research and Development

D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), a water-soluble derivative of natural vitamin E, has emerged as a versatile and invaluable excipient in the pharmaceutical industry.[1][2][3] Approved by the FDA as a safe pharmaceutical adjuvant, TPGS offers a unique combination of properties that address several key challenges in drug delivery, particularly for poorly soluble and permeable drug candidates.[1][2][3] This technical guide provides a comprehensive overview of TPGS, summarizing its physicochemical properties, detailing its multifaceted applications in drug delivery, and providing insights into relevant experimental protocols and biological mechanisms of action for researchers, scientists, and drug development professionals.

Physicochemical Properties of Tocophersolan (TPGS)

TPGS is an amphiphilic molecule synthesized by the esterification of vitamin E succinate with polyethylene glycol (PEG) 1000.[1][2] This structure, comprising a lipophilic α-tocopherol tail and a hydrophilic PEG head, imparts surfactant-like properties, making it an effective solubilizer, emulsifier, and stabilizer.[1][4][5]

Table 1: Key Physicochemical Properties of TPGS

| Property | Value | References |

| Molecular Weight | ~1513 g/mol | [6][7][8] |

| Hydrophilic-Lipophilic Balance (HLB) | 13.2 | [5][6][9][10][11] |

| Critical Micelle Concentration (CMC) | 0.02% w/w (or wt%) | [2][6][8][9][10][12] |

| Melting Point | 37-41 °C | [5][6][7] |

| Appearance | White to light tan waxy solid | [6][7] |

| Solubility in Water | ~20% w/w at 20°C | [5][6] |

Core Applications in Drug Delivery

The unique characteristics of TPGS have led to its widespread investigation and application in various drug delivery strategies.

Solubility and Bioavailability Enhancement

TPGS is highly effective at enhancing the aqueous solubility of poorly water-soluble drugs, which fall under the Biopharmaceutics Classification System (BCS) class II and IV.[1][3][13] By forming micelles at concentrations above its low CMC, TPGS can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility and dissolution rate.[2][5] For instance, TPGS has been shown to significantly increase the solubility of the anti-cancer drug paclitaxel.[5][14] This enhancement in solubility often translates to improved oral bioavailability.[1][15] Studies have demonstrated that co-administration of TPGS can significantly increase the plasma concentration of drugs like paclitaxel.[14]

P-glycoprotein (P-gp) Inhibition and Overcoming Multidrug Resistance (MDR)

One of the most significant attributes of TPGS is its ability to inhibit the P-glycoprotein (P-gp) efflux pump.[1][2][16] P-gp is a key contributor to multidrug resistance (MDR) in cancer cells, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[1][16] TPGS can reverse this resistance by inhibiting P-gp function.[1][16] The primary mechanisms of P-gp inhibition by TPGS include:

-

Inhibition of P-gp ATPase Activity: TPGS has been shown to inhibit the ATPase activity of P-gp, which is essential for the energy-dependent efflux of drugs.[4][17][18][19]

-

Modulation of Membrane Fluidity: At higher concentrations, TPGS can alter the fluidity of the cell membrane, which may indirectly affect P-gp function.[4][18][19][20]

-

Mitochondrial Interference: Some studies suggest that TPGS-based nanoparticles can interfere with mitochondrial function, leading to a reduction in ATP production, which in turn limits the energy available for P-gp-mediated drug efflux.[21]

This P-gp inhibitory activity makes TPGS a valuable component in formulations designed to overcome MDR in cancer therapy.[1][22]

References

- 1. Recent Advances in the Application of Vitamin E TPGS for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The applications of Vitamin E TPGS in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. healthsciencesbulletin.com [healthsciencesbulletin.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmtech.com [pharmtech.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Properties of Vitamin E TPGS [tpgs.com]

- 8. brookhaveninstruments.com [brookhaveninstruments.com]

- 9. Vitamin E TPGS as a molecular biomaterial for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What Is TPGS? | Antares Health Products [tpgs.com]

- 11. Vitamin E TPGS-Based Nanomedicine, Nanotheranostics, and Targeted Drug Delivery: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Micellization of D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS 1000): Thermodynamics and related Solute solvent interactions. – Oriental Journal of Chemistry [orientjchem.org]

- 13. PMC Isochem | Vitamin E TPGS | Tocophersolan for Drug Delivery [pharmacompass.com]

- 14. Enhanced oral paclitaxel absorption with vitamin E-TPGS: effect on solubility and permeability in vitro, in situ and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TPGS Absorption & Bioavailability Enhancer - Vitamin E TPGS [tpgs.com]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. Mechanisms of TPGS and its derivatives inhibiting P-glycoprotein efflux pump and application for reversing multidrug resistance in hepatocellular carcinoma - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Recent Advances in Vitamin E TPGS-Based Organic Nanocarriers for Enhancing the Oral Bioavailability of Active Compounds: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. Mechanism of inhibition of P-glycoprotein mediated efflux by vitamin E TPGS: influence on ATPase activity and membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Paclitaxel Nanocrystals for Overcoming Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Amphiphilic Nature of Tocophersolan: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tocophersolan, also known as Vitamin E Polyethylene Glycol Succinate (TPGS), is a synthetic, water-soluble derivative of natural vitamin E. Its unique amphiphilic structure, consisting of a lipophilic vitamin E moiety and a hydrophilic polyethylene glycol (PEG) chain, confers valuable surfactant properties. This technical guide provides an in-depth exploration of the amphiphilic nature of Tocophersolan, its physicochemical properties, and its multifaceted applications in drug delivery. Detailed experimental protocols for characterizing its micellar properties are provided, alongside visual representations of its mechanism of action and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

The Amphiphilic Core of Tocophersolan

Tocophersolan is synthesized by the esterification of the acid group of d-α-tocopheryl acid succinate with polyethylene glycol (PEG) 1000. This process links the lipophilic α-tocopherol head to a hydrophilic PEG tail via a succinate linker, creating a molecule with a distinct polar and non-polar region. This dual nature is the foundation of its utility as a non-ionic surfactant in pharmaceutical formulations.[1][2]

The structure of Tocophersolan allows it to spontaneously self-assemble into micelles in aqueous environments above a certain concentration, known as the critical micelle concentration (CMC).[3] These micelles have a hydrophobic core, formed by the vitamin E tails, which can encapsulate poorly water-soluble drugs, and a hydrophilic shell, formed by the PEG chains, which interfaces with the aqueous medium, thereby increasing the drug's solubility and stability.

Physicochemical Properties of Tocophersolan

The surfactant properties of Tocophersolan are quantified by several key parameters that are critical for formulation development.

| Property | Value | Description |

| Hydrophilic-Lipophilic Balance (HLB) | 13 | This value indicates that Tocophersolan is a good oil-in-water (o/w) emulsifier and solubilizer, making it suitable for aqueous formulations of lipophilic drugs.[1][2] |

| Critical Micelle Concentration (CMC) | 0.02 mM - 0.06 mM | This low CMC signifies that Tocophersolan forms stable micelles at very low concentrations, which is advantageous for in vivo applications where significant dilution occurs.[4] |

| Aggregation Number (Nagg) | ~10 | This represents the average number of Tocophersolan molecules that aggregate to form a single micelle. |

| Micelle Size | ~13 nm | The small size of Tocophersolan micelles is beneficial for drug delivery, as it can influence biodistribution and cellular uptake. |

Role in Drug Delivery and Bioavailability Enhancement

Tocophersolan's amphiphilic nature makes it a versatile excipient in various drug delivery systems to enhance the bioavailability of poorly soluble drugs.[5]

-

Solubilization: By encapsulating lipophilic drugs within its micellar core, Tocophersolan significantly increases their aqueous solubility.

-

Permeation Enhancement: The surfactant properties of Tocophersolan can modulate the fluidity of intestinal cell membranes, thereby facilitating the permeation of drugs across the intestinal epithelium.

-

P-glycoprotein (P-gp) Inhibition: Tocophersolan is a well-documented inhibitor of the efflux transporter P-glycoprotein.[6][7][8] P-gp is present on the apical membrane of intestinal enterocytes and actively pumps drugs out of the cells, reducing their absorption. By inhibiting P-gp, Tocophersolan increases the intracellular concentration and overall absorption of co-administered drug substrates.[6][7][8]

Experimental Protocols

The following are detailed, generalized methodologies for the characterization of Tocophersolan's micellar properties. These protocols are based on established techniques and should be optimized for specific laboratory conditions and instrumentation.

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

This method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.[9][10][11]

Materials:

-

Tocophersolan

-

Pyrene

-

Acetone (spectroscopic grade)

-

Deionized water

-

Fluorometer

Procedure:

-

Preparation of Pyrene Stock Solution: Prepare a 1 mM stock solution of pyrene in acetone.

-

Preparation of Tocophersolan Solutions: Prepare a series of aqueous solutions of Tocophersolan with concentrations ranging from well below to well above the expected CMC (e.g., 0.001 mM to 1 mM).

-

Sample Preparation: To each Tocophersolan solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of acetone added is minimal (e.g., <1% of the total volume) to avoid affecting micellization.

-

Incubation: Gently mix the solutions and allow them to equilibrate for at least 2 hours in the dark at a controlled temperature (e.g., 25°C).

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 334 nm.

-

Record the emission spectra from 350 nm to 450 nm for each sample.

-

Identify the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 372 nm and 383 nm, respectively).

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the first and third peaks (I₁/I₃) for each Tocophersolan concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the Tocophersolan concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the sharpest change in the I₁/I₃ ratio.

-

Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

This technique determines the average number of surfactant molecules per micelle. It involves a fluorescent probe (e.g., pyrene) and a quencher that both partition into the micelle. The extent of fluorescence quenching is related to the number of quencher molecules per micelle, which in turn depends on the micelle concentration.[4][12]

Materials:

-

Tocophersolan

-

Pyrene (fluorophore)

-

Benzophenone or Coumarin 153 (quencher)

-

Deionized water

-

Fluorometer

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of Tocophersolan at a concentration significantly above its CMC.

-

Prepare stock solutions of pyrene and the quencher in a suitable solvent (e.g., acetone).

-

-

Sample Preparation:

-

Prepare a series of Tocophersolan solutions with a fixed concentration above the CMC.

-

Add a constant amount of pyrene to each solution.

-

Add varying concentrations of the quencher to the solutions.

-

-

Fluorescence Measurement:

-

Excite the pyrene and measure the fluorescence intensity in the absence (I₀) and presence (I) of the quencher.

-

-

Data Analysis:

-

According to the Poisson distribution of the quencher among the micelles, the following equation can be used: ln(I₀/I) = [Quencher] / [Micelle]

-

The micelle concentration ([Micelle]) can be calculated as: [Micelle] = ([Tocophersolan] - CMC) / Nagg

-

By plotting ln(I₀/I) against the quencher concentration, a linear relationship is obtained. The slope of this line can be used to determine the micelle concentration.

-

The aggregation number (Nagg) can then be calculated.

-

Determination of Micelle Size by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle's diffusion coefficient, from which the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.[13][14][15][16]

Materials:

-

Tocophersolan

-

Deionized water (filtered through a 0.22 µm filter)

-

Dynamic Light Scattering instrument

Procedure:

-

Sample Preparation:

-

Prepare a solution of Tocophersolan in filtered, deionized water at a concentration above its CMC (e.g., 1 mg/mL).

-

Ensure the solution is free of dust and other particulates by filtering it through a 0.22 µm syringe filter directly into a clean DLS cuvette.

-

-

Instrument Setup:

-

Set the measurement temperature (e.g., 25°C) and allow the instrument to equilibrate.

-

Input the viscosity and refractive index of the solvent (water) at the measurement temperature.

-

-

Measurement:

-

Place the cuvette in the DLS instrument.

-

Perform multiple measurements to ensure reproducibility. The instrument's software will typically perform an autocorrelation analysis of the scattered light intensity fluctuations.

-

-

Data Analysis:

-

The software will calculate the diffusion coefficient and subsequently the hydrodynamic diameter of the micelles using the Stokes-Einstein equation.

-

The size distribution and polydispersity index (PDI) will also be provided, indicating the homogeneity of the micelle population.

-

Visualizing the Mechanisms and Workflows of Tocophersolan

Logical Relationship of Tocophersolan's Amphiphilic Structure to Micelle Formation

Caption: Amphiphilic structure of Tocophersolan leading to micelle formation in an aqueous environment.

Experimental Workflow for Oral Drug Delivery Enhancement

Caption: Workflow of Tocophersolan in enhancing the oral delivery of poorly soluble drugs.

Signaling Pathway of P-glycoprotein Inhibition by Tocophersolan

Caption: Mechanism of P-glycoprotein inhibition by Tocophersolan, leading to increased intracellular drug levels.

Conclusion

The amphiphilic nature of Tocophersolan is central to its efficacy as a pharmaceutical excipient. Its ability to form micelles, solubilize poorly soluble compounds, and inhibit drug efflux pumps like P-glycoprotein makes it an invaluable tool in modern drug development. The provided technical details and experimental protocols offer a framework for researchers to harness the full potential of Tocophersolan in overcoming the challenges of poor drug bioavailability. A thorough understanding and characterization of its physicochemical properties are paramount to designing robust and effective drug delivery systems.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Using Tocophersolan for Drug Delivery | PMC Isochem [pmcisochem.fr]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rediscovering Tocophersolan: A Renaissance for Nano-Based Drug Delivery and Nanotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin E TPGS P-glycoprotein inhibition mechanism: influence on conformational flexibility, intracellular ATP levels, and role of time and site of access - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of inhibition of P-glycoprotein mediated efflux by vitamin E TPGS: influence on ATPase activity and membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of P-glycoprotein by D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. upload.wikimedia.org [upload.wikimedia.org]

- 11. researchgate.net [researchgate.net]

- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 13. muser-my.com [muser-my.com]

- 14. researchgate.net [researchgate.net]

- 15. A Comparative Study of Dynamic Light and X-ray Scatterings on Micelles of Topological Polymer Amphiphiles [mdpi.com]

- 16. usp.org [usp.org]

Early-stage research applications of Tocophersolan

An In-depth Technical Guide to the Early-Stage Research Applications of Tocophersolan

Introduction

D-α-tocopheryl polyethylene glycol 1000 succinate (Tocophersolan or TPGS) is a water-soluble derivative of natural vitamin E, created by esterifying the acid group of vitamin E succinate with polyethylene glycol (PEG).[1][2][3] This amphiphilic structure, possessing both a lipophilic α-tocopherol head and a hydrophilic PEG tail, allows it to act as a potent non-ionic surfactant.[4] Approved by the U.S. Food and Drug Administration (FDA) as a safe pharmaceutical excipient, Tocophersolan has garnered significant attention in early-stage research for its multifaceted roles in drug delivery and formulation.[1][5][6]

This technical guide provides a comprehensive overview of the core applications of Tocophersolan in preclinical research, focusing on its utility as a solubilizing agent, a key component in nanomedicine, an inhibitor of multidrug resistance, and a compound with intrinsic anticancer properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile excipient.

Core Physicochemical Properties and Functions

The primary advantage of Tocophersolan in pharmaceutical development stems from its surfactant properties, which enable it to self-assemble into micelles in aqueous environments above a certain concentration.[4][7] This characteristic is fundamental to its various functions.

-

Solubilizer and Bioavailability Enhancer: Tocophersolan is highly effective at increasing the solubility of poorly water-soluble drugs (Biopharmaceutics Classification System Class II and IV), thereby enhancing their oral bioavailability.[1][6][8] By encapsulating hydrophobic drug molecules within the core of its micelles, it facilitates their dissolution and absorption.[9][10]

-

Emulsifier and Stabilizer: It is widely used as an emulsifying and stabilizing agent in the preparation of various drug delivery systems, including nanoparticles, liposomes, and microemulsions.[5][8] The hydrophilic PEG chains provide a steric barrier that prevents particle aggregation.[5]

-

Permeation Enhancer: Tocophersolan has been shown to enhance the permeation and intestinal absorption of drugs, further contributing to improved bioavailability.[1][8]

-

P-glycoprotein (P-gp) Inhibitor: One of its most significant roles is the inhibition of the P-glycoprotein efflux pump, a key mechanism in multidrug resistance (MDR) in cancer cells.[1][5][11]

Quantitative physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | 0.02 mM (at room temp.) | [12][13] |

| 0.02 wt% (at 37 °C) | [14] | |

| 0.04 - 0.06 mmol/L | [9] | |

| P-gp ATPase Inhibition (IC50) | 0.4 - 3.25 µM | [12] |

Applications in Drug Delivery Systems

Tocophersolan is a cornerstone excipient for formulating advanced drug delivery systems for a wide range of therapeutic agents, including anticancer drugs like paclitaxel, docetaxel, and doxorubicin.[5][7]

Micellar Solubilization

The ability of Tocophersolan to form micelles is exploited to significantly increase the aqueous solubility of hydrophobic compounds. A notable example is its use in the formulation of the HIV protease inhibitor amprenavir, where it increased the drug's water solubility from 36 µg/mL to 720 µg/mL.[7][8] Similarly, a 5 mg/mL concentration of Tocophersolan was reported to increase the solubility of paclitaxel by approximately 38-fold.[7]

Nanoparticle Formulations

Tocophersolan is frequently incorporated into nanoparticles to improve drug encapsulation, stability, and cellular uptake.[1][6] It can be used as a surface stabilizer for polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), or as a primary component in copolymers (e.g., PLA-TPGS).[7][8] Its inclusion has been shown to increase drug encapsulation efficiency, in some cases by 100% compared to traditional emulsifiers like polyvinyl alcohol.[7][8]

The table below presents data from various studies on Tocophersolan-based nanoparticle formulations.

| Drug | Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| α-Tocopherol Acetate | Chitosan-coated SLN | 175 ± 15 | +35 ± 2.5 | 90.58 ± 1.38 | [15] |

| Paclitaxel (PTX) | αTS-PTX-PEG-NLC | 96.2 ± 3.9 | -39.15 ± 3.2 | >95.0 | [16] |

| Doxorubicin | SLN with α-TS (0.4%) | 79 ± 1 | - | 96 ± 2 | [17] |

| Paclitaxel (PAX) | TPGS-b-PCL Micelles | ≤ 200 | - | 6.7 - 17.7 | [18] |

SLN: Solid Lipid Nanoparticles; NLC: Nanostructured Lipid Carriers; αTS: α-Tocopherol Succinate

Mechanism of Action in Overcoming Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, where cancer cells become resistant to a broad range of anticancer drugs. A primary cause of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter that actively removes chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy.[11]

Tocophersolan effectively counteracts this mechanism. It is a potent, non-competitive inhibitor of P-gp.[11][19] The primary mechanism of inhibition is through the modulation of the P-gp ATPase activity, which provides the energy for the pumping action.[20][21] By inhibiting ATPase activity, Tocophersolan disables the pump, leading to increased intracellular accumulation and retention of co-administered anticancer drugs.[11][21] This restores the sensitivity of resistant cancer cells to chemotherapy.

References

- 1. Rediscovering Tocophersolan: A Renaissance for Nano-Based Drug Delivery and Nanotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using Tocophersolan for Drug Delivery | PMC Isochem [pmcisochem.fr]

- 3. Tocofersolan - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Tocofersolan? [synapse.patsnap.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmtech.com [pharmtech.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Tocophersolan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tocophersolan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Drug Delivery Innovations for Enhancing the Anticancer Potential of Vitamin E Isoforms and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Investigation of the micellar properties of the tocopheryl polyethylene glycol succinate surfactants TPGS 400 and TPGS 1000 by steady state fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pmcisochem.fr [pmcisochem.fr]

- 15. Preparation, optimization, and in-vitro characterization of α-tocopherol-loaded solid lipid nanoparticles (SLNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of α-Tocopherol Succinate-Based Nanostructured Lipid Carriers for Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. α-Tocopherol succinate improves encapsulation and anticancer activity of doxorubicin loaded in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Vitamin E TPGS P-glycoprotein inhibition mechanism: influence on conformational flexibility, intracellular ATP levels, and role of time and site of access - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanism of inhibition of P-glycoprotein mediated efflux by vitamin E TPGS: influence on ATPase activity and membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, characterization, and in-vitro antitumor activity of the polyethylene glycol (350 and 1000) succinate derivatives of the tocopherol and tocotrienol isomers of Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution and Application of Tocophersolan (TPGS): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS or Tocophersolan) has emerged as a critical enabling excipient in modern pharmaceutical development. Initially conceived as a water-soluble derivative of vitamin E for supplementation, its unique amphiphilic properties have propelled its use in a multitude of advanced drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the history, development, physicochemical properties, and multifaceted applications of TPGS, with a focus on its role in enhancing the bioavailability of poorly soluble drugs and overcoming multidrug resistance in cancer therapy.

Historical Development

The journey of TPGS began in the 1950s when it was developed by Eastman Kodak as a water-soluble formulation of vitamin E to address deficiencies in patients with malabsorption syndromes.[2][3] For decades, its primary application remained in nutritional supplementation. However, the recognition of its surfactant and biological properties in the late 20th and early 21st centuries led to a paradigm shift in its use. Researchers began exploring its potential as a pharmaceutical excipient to tackle the challenges of modern drug development, particularly the poor aqueous solubility of new chemical entities.[1][4] Its approval by the U.S. Food and Drug Administration (FDA) as a safe pharmaceutical adjuvant further solidified its position in the pharmaceutical industry.[1][5]

Physicochemical Properties of Tocophersolan

TPGS is a non-ionic surfactant synthesized by the esterification of the carboxyl group of D-α-tocopheryl succinate with polyethylene glycol (PEG) 1000.[1][6] This process yields an amphiphilic molecule with a lipophilic α-tocopherol head and a hydrophilic PEG tail.[1][7] This unique structure is the foundation of its versatile functionality.

| Property | Value | Reference |

| Synonyms | Tocophersolan, Vitamin E TPGS | [8][9] |

| CAS Number | 9002-96-4 | [2][8] |

| Molecular Weight | Approximately 1513 g/mol | [6][8] |

| Physical Form | Waxy solid at room temperature | [5][6] |

| Color | White to light tan | [8][10] |

| Melting Point | 37-41 °C | [5][10] |

| Solubility in Water | ~20% w/w at 25 °C | [2] |

| Critical Micelle Concentration (CMC) | 0.02% w/w at 37 °C | [10] |

| Hydrophile-Lipophile Balance (HLB) | 13 | [10][11] |

| d-α-tocopherol content | Minimum 25% by weight | [8] |

Synthesis of Tocophersolan

The synthesis of TPGS is a well-established esterification process. The primary steps involved are:

-

Preparation of Vitamin E Succinate: Natural vitamin E (d-α-tocopherol) is reacted with succinic anhydride to form d-α-tocopheryl succinate. This reaction introduces a carboxylic acid group to the vitamin E molecule.

-

Esterification with PEG 1000: The d-α-tocopheryl succinate is then esterified with polyethylene glycol 1000. This reaction is typically carried out in a solvent medium and may be facilitated by an esterification catalyst.[12]

The resulting product, TPGS, is a water-soluble derivative of vitamin E, combining the lipophilic properties of tocopherol with the hydrophilic nature of PEG.[1][6]

References

- 1. Recent Advances in the Application of Vitamin E TPGS for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. Synthesis, characterization, and in-vitro antitumor activity of the polyethylene glycol (350 and 1000) succinate derivatives of the tocopherol and tocotrienol isomers of Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in d-α-tocopheryl polyethylene glycol-succinate-based nanomedicine for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tocopheryl Polyethylene Glycol Succinate as a Safe, Antioxidant Surfactant for Processing Carbon Nanotubes and Fullerenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Properties of Vitamin E TPGS [tpgs.com]

- 9. Tocofersolan - Wikipedia [en.wikipedia.org]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. mdpi.com [mdpi.com]

- 12. WO2007019058A1 - Tocopheryl polyethylene glycol succinate powder and process for preparing same - Google Patents [patents.google.com]

Methodological & Application

Protocol for Tocophersolan-Based Nanoparticle Formulation: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of tocophersolan-based nanoparticles. Tocophersolan, also known as Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), is a non-ionic surfactant and a water-soluble derivative of vitamin E. Its amphiphilic nature, biocompatibility, and ability to inhibit P-glycoprotein (P-gp) mediated drug efflux make it an excellent excipient for developing advanced drug delivery systems.[1][2] These protocols are designed to guide researchers in the preparation and characterization of various tocophersolan-based nanoparticles for enhanced drug solubility, stability, and cellular uptake.

Overview of Tocophersolan in Nanoparticle Formulations

Tocophersolan serves multiple functions in nanoparticle formulations, acting as a stabilizer, emulsifier, and permeation enhancer.[3] Its unique structure, comprising a lipophilic vitamin E head and a hydrophilic polyethylene glycol (PEG) tail, allows for the effective encapsulation of both hydrophobic and, to some extent, hydrophilic drugs. The PEG moiety provides a stealth effect, potentially increasing the circulation time of nanoparticles in vivo. Furthermore, tocophersolan's ability to inhibit the P-gp efflux pump is particularly advantageous for overcoming multidrug resistance in cancer therapy.[2][4][5]

Experimental Protocols

This section details the methodologies for preparing three common types of tocophersolan-based nanoparticles: polymeric nanoparticles, solid lipid nanoparticles (SLNs), and micelles.

Protocol for Tocophersolan-Stabilized Polymeric Nanoparticles using Emulsion-Solvent Evaporation

This protocol describes the formulation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles stabilized by tocophersolan.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Tocophersolan (Vitamin E TPGS)

-

Active Pharmaceutical Ingredient (API) - hydrophobic

-

Dichloromethane (DCM) or Ethyl Acetate (EA) - organic solvent

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and the API (e.g., 10 mg) in an appropriate volume of the organic solvent (e.g., 5 mL of DCM).[6][7]

-

Aqueous Phase Preparation: Dissolve tocophersolan in deionized water to create the aqueous phase (e.g., 1% w/v solution).

-

Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Sonicate the resulting mixture using a probe sonicator in an ice bath to form a nanoemulsion. Sonication parameters (e.g., power, time) should be optimized for the specific formulation.[6]

-

Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator to remove the organic solvent under reduced pressure.[6][7]

-

Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.

-

Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.

Protocol for Tocophersolan-Based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method is suitable for encapsulating thermolabile drugs in a solid lipid matrix.

Materials:

-

Solid lipid (e.g., glyceryl monostearate, stearic acid)

-

Tocophersolan (Vitamin E TPGS)

-

Active Pharmaceutical Ingredient (API)

-

Deionized water

-

High-shear homogenizer

-

Water bath

Procedure:

-

Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the API in the molten lipid.[8][9][10]

-

Aqueous Phase Preparation: Dissolve tocophersolan in deionized water and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.[8][10]

-

Homogenization: Subject the pre-emulsion to high-shear homogenization to reduce the particle size to the nanometer range.[8][10]

-

Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring, leading to the solidification of the lipid and the formation of SLNs.

-

Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactant.

Protocol for Tocophersolan-Based Micelles using the Film Hydration Method

This protocol is ideal for solubilizing poorly water-soluble drugs within the hydrophobic core of tocophersolan micelles.

Materials:

-

Tocophersolan (Vitamin E TPGS)

-

Active Pharmaceutical Ingredient (API)

-

Organic solvent (e.g., ethanol, chloroform)

-

Deionized water or buffer

-

Rotary evaporator

-

Water bath

Procedure:

-

Film Formation: Dissolve tocophersolan and the API in an organic solvent in a round-bottom flask.[11][12]

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform film on the inner surface of the flask.[11][12]

-

Hydration: Add deionized water or a suitable buffer to the flask and hydrate the film by rotating the flask in a water bath set above the phase transition temperature of the polymer. This process allows for the self-assembly of tocophersolan into micelles, encapsulating the drug within their cores.[11][12]

-

Sonication (Optional): The resulting micellar solution can be sonicated briefly to ensure homogeneity and reduce the size of any aggregates.

-

Filtration: Filter the micellar solution through a syringe filter (e.g., 0.22 µm) to remove any non-incorporated drug or large aggregates.

Characterization of Tocophersolan-Based Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.

Protocol:

-

Dilute a small aliquot of the nanoparticle suspension in deionized water or an appropriate buffer.

-

Analyze the sample using a DLS instrument to determine the mean particle size (Z-average) and PDI. A PDI value below 0.3 generally indicates a monodisperse population.

-

Measure the zeta potential using the same instrument to assess the surface charge of the nanoparticles, which is an indicator of their colloidal stability.

Encapsulation Efficiency (EE) and Drug Loading (DL)

These parameters quantify the amount of drug successfully incorporated into the nanoparticles.

Protocol:

-

Separate the nanoparticles from the aqueous phase containing the unencapsulated drug by centrifugation or ultracentrifugation.

-

Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Disrupt the nanoparticle pellet using a suitable solvent to release the encapsulated drug.

-

Quantify the amount of encapsulated drug.

-

Calculate EE and DL using the following formulas:

-

EE (%) = (Total Drug - Free Drug) / Total Drug x 100

-

DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) x 100

-

Data Presentation

The following tables summarize typical quantitative data for various tocophersolan-based nanoparticle formulations.

Table 1: Physicochemical Properties of Tocophersolan-Based Nanoparticles

| Nanoparticle Type | Drug | Polymer/Lipid | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Polymeric NP | Doxorubicin | PLGA | 150 - 250 | < 0.2 | -15 to -25 | 70 - 90 | 5 - 10 | [6][13] |

| Polymeric NP | Paclitaxel | PLA-TPGS | ~100 | < 0.2 | -20 to -30 | > 80 | ~5 | [14] |

| Solid Lipid NP | α-Tocopherol | Stearic Acid | 150 - 200 | < 0.3 | +30 to +40 (chitosan coated) | ~90 | Not Reported | [8] |

| Micelles | Doxorubicin | P5kSSLV | ~30 | < 0.2 | ~ -0.8 | ~97 | ~4.6 | [11][12] |

| Micelles | Retinoic Acid | TPGS | 11 - 20 | < 0.3 | Slightly Negative | Not Reported | Not Reported | [15] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and characterization of tocophersolan-based nanoparticles.

Cellular Uptake and P-glycoprotein Inhibition Pathway

Tocophersolan-based nanoparticles can enhance the intracellular delivery of drugs through various endocytic pathways and by inhibiting the P-glycoprotein efflux pump.

References

- 1. Drug Delivery Innovations for Enhancing the Anticancer Potential of Vitamin E Isoforms and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of P-glycoprotein by D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. α-Tocopherols modify the membrane dipole potential leading to modulation of ligand binding by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin E TPGS P-glycoprotein inhibition mechanism: influence on conformational flexibility, intracellular ATP levels, and role of time and site of access - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. researchgate.net [researchgate.net]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. Thin-film hydration preparation m... preview & related info | Mendeley [mendeley.com]

- 12. researchgate.net [researchgate.net]

- 13. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Enhancing Oral Bioavailability of BCS Class II Drugs with Tocophersolan: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction